molecular formula C17H22N4O4 B3020948 1-methyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one CAS No. 433700-76-6

1-methyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one

Cat. No.: B3020948
CAS No.: 433700-76-6
M. Wt: 346.387
InChI Key: GKOZCTOQNKJYOS-UHFFFAOYSA-N
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Description

1-methyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one is a complex organic compound with a unique structure that combines a quinoline core with a nitro group, a morpholinopropylamino substituent, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of a quinoline derivative, followed by the introduction of the morpholinopropylamino group through nucleophilic substitution. The final step often includes methylation to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The morpholinopropylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

1-methyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholinopropylamino group may also play a role in modulating the compound’s activity by influencing its binding to specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one
  • 1-methyl-4-((3-piperidinopropyl)amino)-3-nitroquinolin-2(1H)-one
  • 1-methyl-4-((3-morpholinopropyl)amino)-3-chloroquinolin-2(1H)-one

Uniqueness

1-methyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

IUPAC Name

1-methyl-4-(3-morpholin-4-ylpropylamino)-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-19-14-6-3-2-5-13(14)15(16(17(19)22)21(23)24)18-7-4-8-20-9-11-25-12-10-20/h2-3,5-6,18H,4,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOZCTOQNKJYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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